molecular formula C25H46O2P2 B12583233 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol CAS No. 647861-84-5

2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol

Cat. No.: B12583233
CAS No.: 647861-84-5
M. Wt: 440.6 g/mol
InChI Key: HTPWRUPNZKHEKB-UHFFFAOYSA-N
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Description

2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two di-tert-butylphosphanyl groups attached to a phenol ring, which is further substituted with a methoxy group. The compound’s molecular formula is C23H43NP2, and it has a molecular weight of 395.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol typically involves the nucleophilic substitution of 2,6-dichloromethyl-4-methoxyphenol with di-tert-butylphosphine. The reaction is carried out in a suitable solvent, such as methanol, under controlled temperature conditions. The mixture is heated to around 45°C and stirred for two days. After cooling to room temperature, triethylamine is added to precipitate the product, which is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Di-tert-butylphosphine in methanol at elevated temperatures.

Major Products Formed

Scientific Research Applications

2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol involves its interaction with molecular targets through its phosphanyl and phenol groups. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The phenol group can donate hydrogen atoms, exhibiting antioxidant properties by neutralizing free radicals .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine: Similar structure but lacks the methoxy group.

    2,6-Di-tert-butylphenol: Similar antioxidant properties but lacks the phosphanyl groups.

    2,6-Bis[(di-tert-butylphosphanyl)methyl]biphenyl: Similar phosphanyl substitution but different aromatic core.

Uniqueness

2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol is unique due to the combination of its phosphanyl and methoxy substituents on the phenol ring. This unique structure imparts specific chemical reactivity and stability, making it valuable in various applications, particularly in catalysis and material science .

Properties

CAS No.

647861-84-5

Molecular Formula

C25H46O2P2

Molecular Weight

440.6 g/mol

IUPAC Name

2,6-bis(ditert-butylphosphanylmethyl)-4-methoxyphenol

InChI

InChI=1S/C25H46O2P2/c1-22(2,3)28(23(4,5)6)16-18-14-20(27-13)15-19(21(18)26)17-29(24(7,8)9)25(10,11)12/h14-15,26H,16-17H2,1-13H3

InChI Key

HTPWRUPNZKHEKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(CC1=CC(=CC(=C1O)CP(C(C)(C)C)C(C)(C)C)OC)C(C)(C)C

Origin of Product

United States

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